An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid: Core Properties for Researchers
An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid: Core Properties for Researchers
For Immediate Release – This whitepaper provides a detailed overview of the fundamental physicochemical properties of 4-Amino-3-methylbutanoic acid, a gamma-amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines standardized experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Physicochemical Properties
4-Amino-3-methylbutanoic acid, a derivative of butyric acid, possesses both an amino and a carboxylic acid group, classifying it as an amino acid.[1] Its structure suggests potential biological activity, possibly as a GABA analogue, given its relation to gamma-aminobutyric acid.[1][2] The core physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-3-methylbutanoic acid | PubChem[1] |
| Canonical SMILES | CC(CC(=O)O)CN | PubChem[1] |
| InChI Key | CZGLBWZXGIAIBU-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | -2.7 | PubChem[1] |
| Predicted pKa (strongest acidic) | 4.49 | PubChem |
| Predicted pKa (strongest basic) | 10.19 | PubChem |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols for Physicochemical Characterization
Accurate characterization is fundamental to understanding the behavior and potential applications of 4-Amino-3-methylbutanoic acid. The following sections detail standardized methodologies for determining its key properties.
The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, absorption, and receptor-binding affinity. A common and reliable method for pKa determination is potentiometric titration.[3][4]
Protocol: Potentiometric Titration
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Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 4-Amino-3-methylbutanoic acid in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).
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Titration with Acid: Place the solution in a temperature-controlled vessel (e.g., 25°C) and immerse a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
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Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the first equivalence point.
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Titration with Base: Repeat the process starting with a fresh sample of the amino acid solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the amino group.[3]
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the curve.[3][5] The Henderson-Hasselbalch equation can be used to precisely calculate the pKa from the titration data.[5]
Water solubility is a key determinant of a compound's bioavailability and formulation possibilities. The OECD Guideline 105 describes the internationally accepted "Flask Method" for substances with solubility above 10⁻² g/L.[6][7][8]
Protocol: Shake-Flask Method (OECD 105)
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Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[6][8]
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Equilibration: Add an excess amount of 4-Amino-3-methylbutanoic acid to a flask containing a known volume of purified water (pH 7.0). The flask is then agitated (e.g., in a shaker bath) at a constant, controlled temperature (preferably 20 ± 0.5 °C) until equilibrium is reached.[6][8][9] This may take 24-48 hours.
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Phase Separation: After equilibration, the mixture is allowed to stand to let solids settle. The aqueous phase is then separated from the undissolved solid by centrifugation or filtration.[9] Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of 4-Amino-3-methylbutanoic acid in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[9]
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Calculation: The water solubility is reported as the mass concentration (g/L) of the saturated solution. The experiment should be performed in triplicate.
Assessing the purity of a compound is essential for ensuring the reliability of experimental data. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.[10][11]
Protocol: Purity Analysis by RP-HPLC
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System and Method Development:
-
Column Selection: A C18 column is a common starting point for small, polar molecules.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[12]
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Detector: A UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm for non-aromatic amino acids) or a mass spectrometer for higher specificity.
-
-
Sample Preparation: Prepare a stock solution of 4-Amino-3-methylbutanoic acid in the mobile phase diluent at a known concentration (e.g., 0.5 mg/mL).[12][13] Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[13]
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
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Mandatory Visualizations
To aid in the conceptualization of experimental design and potential biological context, the following diagrams are provided.
The following diagram illustrates a logical workflow for the initial characterization of a novel compound like 4-Amino-3-methylbutanoic acid.
Caption: Workflow for the physicochemical and initial biological characterization of a novel compound.
As a structural analogue of GABA, 4-Amino-3-methylbutanoic acid may interact with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2][14] Its signaling is mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[14][15] The diagram below outlines a simplified, hypothetical signaling pathway.
Caption: Hypothetical interaction of 4-Amino-3-methylbutanoic acid with GABA receptor signaling pathways.
References
- 1. 4-Amino-3-methylbutanoic acid | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. filab.fr [filab.fr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
